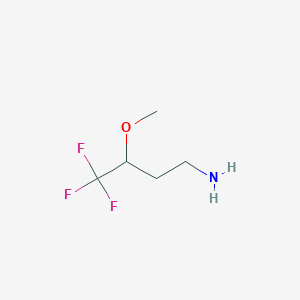

4,4,4-Trifluoro-3-methoxybutan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluoro-3-methoxybutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3NO/c1-10-4(2-3-9)5(6,7)8/h4H,2-3,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGOPLPBJFUJKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101296605 | |

| Record name | 4,4,4-Trifluoro-3-methoxy-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847926-84-5 | |

| Record name | 4,4,4-Trifluoro-3-methoxy-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847926-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4-Trifluoro-3-methoxy-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Fluorinated Organic Compounds Research

Fluorinated organic compounds have become integral to the development of pharmaceuticals, with a significant percentage of new FDA-approved chemical entities containing fluorine. researchgate.net The introduction of fluorine can profoundly influence a molecule's properties, including its acidity, basicity, and conformational preferences. researchgate.netresearchgate.net The trifluoromethyl group (CF3) is a particularly common substituent used to enhance the efficacy and properties of drug candidates. bohrium.com 4,4,4-Trifluoro-3-methoxybutan-1-amine is a prime example of a molecule designed to leverage these advantages, positioning it within the broader research focus on creating more effective and stable therapeutic agents. bohrium.commdpi.com

Significance of Trifluoromethyl and Methoxyamine Moieties in Chemical Synthesis

The strategic combination of trifluoromethyl and methoxyamine groups in 4,4,4-Trifluoro-3-methoxybutan-1-amine offers a unique set of properties for chemical synthesis and drug design.

The trifluoromethyl group is prized for its strong electron-withdrawing nature and its ability to increase a molecule's metabolic stability. mdpi.comnih.gov This is due to the high bond energy of the C-F bond, which is resistant to metabolic cleavage. mdpi.com The CF3 group can also enhance a drug's lipophilicity, which can improve its ability to cross cell membranes. mdpi.com

The methoxyamine moiety (CH3ONH2) also has potential medicinal uses. wikipedia.org It can bind to damaged DNA sites and inhibit DNA repair mechanisms, which may enhance the anti-tumor activity of certain cancer drugs. wikipedia.orgncats.io Methoxyamine is also being investigated for its potential to reverse resistance to chemotherapy. drugbank.com

The table below summarizes the key properties of these two important functional groups.

| Functional Group | Key Properties | Significance in Drug Design |

| Trifluoromethyl (CF3) | High electronegativity, strong electron-withdrawing effect, high metabolic stability, increased lipophilicity. mdpi.comwikipedia.org | Enhances binding affinity to target proteins, improves metabolic stability leading to longer drug half-life, and modulates cell membrane permeability. mdpi.com |

| Methoxyamine (CH3ONH2) | Binds to apurinic/apyrimidinic (AP) sites in DNA, inhibits base excision repair (BER). wikipedia.orgaacrjournals.org | Can potentiate the effects of alkylating chemotherapeutic agents and enhance the efficacy of radiation therapy. ncats.iodrugbank.com |

Current Research Landscape and Gaps Pertaining to 4,4,4 Trifluoro 3 Methoxybutan 1 Amine

Retrosynthetic Analysis and Key Disconnections for this compound

A retrosynthetic analysis of this compound reveals several strategic disconnections. The primary amine functionality can be logically traced back to a precursor carbonyl group through a reductive amination pathway. This disconnection points to 4,4,4-trifluoro-3-methoxybutanal as a key intermediate.

Further disconnection of the C-O bond of the methoxy (B1213986) group suggests a precursor alcohol, 4,4,4-trifluoro-3-hydroxybutanal, which could be methylated. Alternatively, the methoxy group could be introduced earlier in the synthesis. The trifluoromethyl group is a critical pharmacophore and its introduction is a key step. nih.gov This can be achieved by using a trifluoromethyl-containing building block or by direct trifluoromethylation of a suitable precursor.

Multistep Synthesis Approaches to this compound

Reductive Amination Pathways for Amine Formation

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds. harvard.edumasterorganicchemistry.com This two-step process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comresearchgate.net

For the synthesis of this compound, the precursor aldehyde, 4,4,4-trifluoro-3-methoxybutanal, would be reacted with an ammonia (B1221849) equivalent. A variety of reducing agents can be employed for the reduction of the intermediate imine. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaB(OAc)₃H). masterorganicchemistry.com Sodium cyanoborohydride and sodium triacetoxyborohydride are often preferred due to their selectivity for reducing the iminium ion in the presence of the starting aldehyde. harvard.edumasterorganicchemistry.com

The reaction conditions for reductive amination are generally mild, making it compatible with a wide range of functional groups. organic-chemistry.org However, challenges such as over-alkylation can occur, leading to the formation of secondary and tertiary amines as byproducts. masterorganicchemistry.com Careful control of reaction conditions and stoichiometry is crucial to maximize the yield of the desired primary amine.

Incorporation of the Trifluoromethyl Group

The introduction of the trifluoromethyl (CF₃) group is a critical step in the synthesis of this compound. The high electronegativity and electron-withdrawing nature of the CF₃ group significantly influence the properties of the molecule. mdpi.com There are several strategies for incorporating this important functional group.

One common approach is to utilize a starting material that already contains the trifluoromethyl group. For instance, trifluoroacetic acid and its derivatives are readily available and can serve as precursors. google.com Another strategy involves the direct trifluoromethylation of a suitable substrate. The Ruppert-Prakash reagent (TMSCF₃) is a widely used nucleophilic trifluoromethylating agent that can react with aldehydes and ketones. nih.govresearchgate.netorganic-chemistry.org Other methods include the use of trifluoromethyl sulfones. organic-chemistry.org

Introduction of the Methoxy Moiety

The methoxy group in this compound can be introduced at various stages of the synthesis. One possible route involves the methylation of a precursor alcohol. For example, a key intermediate, 4,4,4-trifluoro-3-hydroxybutanal, could be synthesized and then the hydroxyl group could be converted to a methoxy group using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

Alternatively, the methoxy group can be present in one of the starting materials. For instance, a synthetic route could begin with a methoxy-containing precursor that is subsequently elaborated to include the trifluoromethyl and amine functionalities. A patent describes the synthesis of 5-methoxy-1-(4-trifluoromethyl-phenyl)-pentan-1-one, which involves a methoxy-containing Grignard reagent. google.com

Specific Precursors and Reagents Employed in the Synthesis of this compound

The synthesis of this compound would rely on a selection of specific precursors and reagents.

A plausible synthetic route could start from 4,4,4-trifluorobutanol. google.comgoogle.comchemicalbook.com This precursor could be oxidized to the corresponding aldehyde, 4,4,4-trifluorobutanal. google.comrsc.org Subsequent steps would involve the introduction of the methoxy group and the final reductive amination.

Table 1: Potential Precursors and Reagents

| Precursor/Reagent | Role in Synthesis |

|---|---|

| 4,4,4-Trifluorobutanol | Starting material containing the trifluoromethyl group. google.comgoogle.comchemicalbook.com |

| 4,4,4-Trifluorocrotonaldehyde (B13457059) | A potential precursor for creating the butanal backbone. rsc.org |

| (Trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) | Reagent for the nucleophilic trifluoromethylation of carbonyls. nih.govresearchgate.netorganic-chemistry.org |

| Sodium Borohydride (NaBH₄) | Reducing agent for reductive amination. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective reducing agent for reductive amination. harvard.edumasterorganicchemistry.com |

| Sodium Triacetoxyborohydride | Mild and selective reducing agent for reductive amination. harvard.edupurdue.edu |

| Ammonia | Nitrogen source for the primary amine in reductive amination. harvard.edu |

| Methyl Iodide | Methylating agent for the introduction of the methoxy group. |

Nucleophilic aromatic substitution (SNAᵣ) is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comsemanticscholar.org This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. masterorganicchemistry.comsemanticscholar.org

Amines are commonly employed as nucleophiles in SNAᵣ reactions. masterorganicchemistry.comsemanticscholar.orgnih.govresearchgate.netresearchgate.net The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, and the rate is often dependent on the formation of this intermediate. masterorganicchemistry.com The nature of the leaving group also plays a role, with fluoride (B91410) often being the most reactive. masterorganicchemistry.com

While SNAᵣ is a powerful tool for the synthesis of substituted aromatic compounds, its direct application to the synthesis of the aliphatic target molecule, this compound, is not immediately apparent. However, the principles of nucleophilic attack by amines are fundamental to many organic transformations, including the reductive amination pathway discussed earlier.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4,4,4-Trifluoro-3-methoxybutanal |

| 4,4,4-Trifluoro-3-hydroxybutanal |

| Trifluoroacetic acid |

| (Trifluoromethyl)trimethylsilane |

| Sodium borohydride |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| Methyl iodide |

| Dimethyl sulfate |

| 5-Methoxy-1-(4-trifluoromethyl-phenyl)-pentan-1-one |

| 4,4,4-Trifluorobutanol |

| 4,4,4-Trifluorobutanal |

| 4,4,4-Trifluorocrotonaldehyde |

Strategies for Trifluoromethylation Reactions

The introduction of a trifluoromethyl group is a pivotal step in the synthesis of compounds like this compound. Various strategies have been developed for trifluoromethylation, often involving either nucleophilic, electrophilic, or radical CF3 sources. nih.gov

Key approaches applicable to the synthesis of β-trifluoromethyl amines include:

Radical Trifluoromethylation of Alkenes: This method often employs a CF3 source, such as trifluoroiodomethane (CF3I) or Togni's reagent, in conjunction with a radical initiator, which can be a transition metal catalyst or a photoredox catalyst under visible light irradiation. nih.govnih.gov The radical addition across a C=C double bond can be highly efficient for difunctionalization, leading to the formation of various β-trifluoromethylamines. nih.gov For instance, the intermolecular aminotrifluoromethylation of alkenes using a ruthenium-based photoredox catalyst achieves high regioselectivity. nih.gov

Nucleophilic Trifluoromethylation: The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMS-CF3), is a widely used source of a nucleophilic CF3 moiety. acs.org This reagent can add to carbonyl compounds like aldehydes and ketones. A potential route to the target compound could involve the nucleophilic trifluoromethylation of an appropriate α-amino aldehyde, which would yield a β-amino-α-trifluoromethyl alcohol. acs.org

Allylic Trifluoromethylation: Protocols have been developed for the direct trifluoromethylation of allylic C-H bonds or the reaction of pre-functionalized substrates like allylic halides or esters. nih.gov These methods are valuable as the resulting allylic trifluoromethyl compounds are versatile intermediates. nih.gov

The choice of reagent and method depends on the specific substrate and desired regioselectivity. A summary of common trifluoromethylating agents is provided below.

Table 1: Common Reagents for Trifluoromethylation Reactions

| Reagent Class | Example Reagent | Typical Application | Reference |

| Electrophilic / Radical | Togni's Reagents (e.g., 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one) | Photoredox-mediated trifluoromethylation of alkenes and arenes. | nih.govrochester.edu |

| Electrophilic / Radical | Umemoto's Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts) | Trifluoromethylation of a wide range of nucleophiles. | nih.gov |

| Nucleophilic | Ruppert-Prakash Reagent (TMS-CF3) | Nucleophilic addition to carbonyls (aldehydes, ketones). | acs.org |

| Radical | Trifluoroiodomethane (CF3I) | Radical addition to alkenes and alkynes, often via photoredox catalysis. | nih.gov |

| Radical | Sodium Triflinate (CF3SO2Na, Langlois' reagent) | Generation of CF3 radical for addition to electron-deficient alkenes. | researchgate.net |

Novel Synthetic Routes for this compound

While direct synthetic routes to this compound are not extensively documented, novel strategies can be devised based on modern synthetic methodologies developed for structurally related fluorinated amines.

One-pot or tandem reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the synthesis of trifluoromethylated amines, multicomponent reactions are particularly attractive.

A plausible one-pot strategy for this compound could involve the reaction of a suitable trifluoromethylated building block, an ammonia source, and a carbonyl compound in a single reaction vessel. For example, a one-pot sequential cascade has been reported for the synthesis of 2-trifluoromethylquinazolin-4(3H)-ones using trifluoroacetic acid (TFA) as an inexpensive CF3 source. dntb.gov.ua This type of strategy, which combines condensation and cyclization steps, demonstrates the potential for complex molecule synthesis in a single pot. dntb.gov.ua

Another approach could be a three-component reaction involving an allylamine, a trifluoromethyl source like Togni's reagent, and an oxygen nucleophile in the presence of a copper catalyst, which has been shown to produce β-trifluoromethylamine derivatives. rochester.edu Adapting this to the target molecule would require a substrate designed to incorporate the methoxy group at the correct position.

Given that the C3 position in this compound is a stereocenter, controlling its configuration is crucial for applications in life sciences. Stereoselective synthesis can be achieved through various means, including the use of chiral auxiliaries, chiral substrates, or chiral catalysts.

One established strategy involves the stereoselective addition of nucleophiles to chiral N-tert-butanesulfinyl imines. nih.gov This method has been successfully applied to the synthesis of various fluorinated chiral amines with high stereoselectivity. nih.gov A potential route could start with the synthesis of a chiral N-tert-butanesulfinyl imine derived from a suitable precursor, followed by a diastereoselective reaction to install the final functionalities.

Another powerful method is the diastereoselective nucleophilic trifluoromethylation of chiral α-amino aldehydes. acs.orgnih.gov The stereochemical outcome of the addition of TMS-CF3 can often be controlled by the existing stereocenter in the aldehyde, with the choice of solvent playing a critical role in the level of diastereoselectivity achieved. nih.gov For example, apolar solvents like toluene (B28343) have been found to improve the diastereomeric ratio in the synthesis of anti-α-(difluoromethyl)-β-amino alcohols. nih.gov

Catalysis offers the most elegant and atom-economical path to chiral molecules. Both enantioselective catalysis using small molecule or metal-based catalysts and biocatalysis using enzymes are at the forefront of modern synthetic chemistry.

Enantioselective catalysis aims to generate a single enantiomer of a chiral product from a prochiral substrate using a substoichiometric amount of a chiral catalyst. For the synthesis of this compound, several catalytic strategies could be envisioned.

One approach involves the asymmetric conjugate addition to a trifluoromethylated α,β-unsaturated carbonyl compound. For instance, 4,4,4-trifluorocrotonaldehyde is a versatile precursor that can undergo enantioselective Michael additions. rsc.org An organocatalytic approach using a chiral diarylprolinol silyl (B83357) ether catalyst can facilitate the addition of various nucleophiles, establishing a stereocenter. rsc.org Subsequent reduction and amination could lead to the desired product.

Another strategy is the asymmetric hydrogenation of a suitable prochiral enamine or imine precursor. Catalytic asymmetric hydrogenation of tetrasubstituted α,β-dehydro-amino acids (DHAAs) provides a powerful method to access β-branched α-amino acids with two adjacent stereocenters. nih.gov A similar reduction of a precursor containing the trifluoromethyl and methoxy groups could be a viable route.

Table 2: Examples of Catalytic Asymmetric Reactions for Synthesizing Chiral Fluorinated Building Blocks

| Reaction Type | Substrate | Catalyst System | Product Type | Stereoselectivity | Reference |

| Michael Addition | 4,4,4-Trifluorocrotonaldehyde | Chiral Diarylprolinol Silyl Ether | Chiral trifluoromethylated aldehydes | High enantioselectivity | rsc.org |

| Transfer Hydrogenation | Trifluoromethylated Azlactone | Chiral Iridium or Rhodium Complex | β-Trifluoromethyl α-amino acid derivative | d.r. up to >20:1, ee ≥ 89% | nih.gov |

| α-chlorination | Aldehyde | MacMillan's Catalyst (Organocatalyst) | Chiral α-chloroaldehyde | High enantioselectivity | chemrxiv.org |

Catalytic Approaches in this compound Synthesis

Biocatalytic Transformations Towards Analogues

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild conditions. nih.gov For the synthesis of chiral amines, several classes of enzymes are particularly relevant. mdpi.com

Transaminases (TAs): These enzymes catalyze the asymmetric amination of a prochiral ketone to a chiral amine. acs.orgnih.gov A hypothetical precursor, 4,4,4-trifluoro-1-methoxybutan-2-one, could potentially be converted into a chiral analogue of the target amine using an engineered ω-transaminase. The substrate scope of ω-TAs is often limited by steric hindrance, but computational design and protein engineering can expand their utility to bulkier substrates. acs.org

Oxidoreductases: This broad class includes amine dehydrogenases (AmDHs) and imine reductases (IREDs), which can produce amines via the reductive amination of ketones or the reduction of imines, respectively. nih.govresearchgate.net Engineered AmDHs have been used for the synthesis of (S)-configured vicinal amino alcohols from α-hydroxy ketones. researchgate.net

Engineered Cytochromes: Novel biocatalytic reactions are being developed using engineered metalloproteins. For example, variants of cytochrome c552 have been engineered to catalyze the enantioselective insertion of a carbene into an N-H bond, providing a direct route to chiral α-trifluoromethyl amines. nih.govacs.orgrochester.edu While this produces α-CF3 amines, the principle of using engineered enzymes for novel C-F and C-N bond formations is a rapidly advancing field.

Chemoenzymatic Synthesis: This approach combines the advantages of traditional chemical synthesis and biocatalysis. chemrxiv.orgresearchgate.net A synthetic route could involve the chemical synthesis of a key intermediate, followed by one or more highly selective enzymatic steps to install chirality and sensitive functional groups. chemrxiv.org

Table 3: Relevant Enzyme Classes for the Synthesis of Chiral Amine Analogues

| Enzyme Class | Reaction Catalyzed | Potential Application for Analogues | Reference |

| ω-Transaminase (ω-TA) | Asymmetric amination of ketones | Conversion of a trifluoromethylated ketone precursor to a chiral amine. | acs.orgnih.gov |

| Amine Dehydrogenase (AmDH) | Asymmetric reductive amination of ketones | Stereoselective synthesis of chiral amines from ketone precursors. | nih.govresearchgate.net |

| Imine Reductase (IRED) | Asymmetric reduction of C=N bonds | Reduction of a prochiral imine intermediate to a chiral amine. | nih.govresearchgate.net |

| Engineered Cytochrome P450/c | Carbene/Nitrene transfer | Creation of novel C-N bonds for fluorinated amine synthesis. | nih.govrochester.edu |

Optimization of Synthetic Conditions for this compound

The successful and efficient synthesis of this compound hinges on the meticulous optimization of various reaction conditions. The goal of optimization is to maximize the chemical yield and purity of the final product while ensuring the process is reproducible and scalable. This involves a systematic investigation into how different parameters influence the reaction's outcome.

The interplay of temperature, solvent, and reactant concentration is fundamental to controlling reaction kinetics and selectivity in the synthesis of complex molecules like this compound.

Temperature: Reaction temperature is a critical parameter that can dictate both the rate and the desired outcome of a synthetic step. For instance, in a potential synthetic route involving the reduction of a nitrile or azide (B81097) precursor to form the final amine, temperature must be carefully controlled. Lower temperatures are often favored to prevent over-reduction or the formation of side products. Conversely, a step such as a nucleophilic substitution to introduce the methoxy group might require elevated temperatures to overcome the activation energy of the reaction. For example, a reaction might be initially run at 50 °C and then adjusted based on product formation and byproduct analysis. rsc.org

Solvent: The choice of solvent is crucial and depends on the specific reaction step. Solvents must solubilize reactants and reagents without participating in unwanted side reactions. For the synthesis of fluorinated amines, a range of solvents are typically screened. organic-chemistry.org Polar aprotic solvents like Tetrahydrofuran (THF), acetonitrile (B52724) (MeCN), and Dimethylformamide (DMF) are common choices, particularly for reactions involving organometallic reagents or nucleophilic substitutions. rsc.orgorganic-chemistry.org Polar protic solvents such as methanol (B129727) or ethanol (B145695) may be used in reduction steps, for example, during catalytic hydrogenation. The solvent can influence reaction pathways by stabilizing charged intermediates or transition states.

Concentration: The concentration of reactants can significantly affect reaction rates and product distribution. While higher concentrations can accelerate a reaction, they may also lead to an increase in bimolecular side reactions or issues with solubility. Optimization studies, therefore, involve varying the molar ratios of the starting materials and their dilution in the chosen solvent to find an ideal balance that favors the formation of the desired product.

To illustrate the systematic approach to optimizing these parameters, a hypothetical study for a key synthetic step is presented below.

Table 1: Illustrative Data for Reaction Parameter Optimization This table is for illustrative purposes and represents a typical optimization study for a synthetic transformation. The values are not derived from actual experimental data for the specific synthesis of this compound.

| Entry | Temperature (°C) | Solvent | Concentration (mol/L) | Yield (%) |

| 1 | 25 | Dichloromethane | 0.1 | 55 |

| 2 | 50 | Dichloromethane | 0.1 | 68 |

| 3 | 50 | Acetonitrile | 0.1 | 82 |

| 4 | 50 | Acetonitrile | 0.5 | 85 |

| 5 | 75 | Acetonitrile | 0.5 | 79 (decomposition observed) |

The selection of catalysts and reagents is a cornerstone of developing an effective synthesis for this compound. Screening various options is essential to identify the most efficient and selective combination for each transformation.

Catalyst Screening: Many synthetic routes toward chiral amines rely on catalysis. For the asymmetric synthesis of trifluoromethylated amines, both metal-based and organocatalysts are frequently explored. nih.gov For example, palladium-catalyzed hydrogenations are a well-established method for the reduction of imines or other precursors. nih.gov Iridium photocatalysts have also been used for the synthesis of fluorinated amines. organic-chemistry.org In biocatalysis, engineered enzymes such as cytochrome c variants have been developed for the enantioselective synthesis of α-trifluoromethyl amines. acs.orgrochester.edu The choice of catalyst is critical as it directly impacts the stereoselectivity and efficiency of the reaction.

Reagent Screening: The synthesis would involve several key reagents that must be carefully selected.

Fluorine Source: While the target molecule is often built from a pre-fluorinated starting material, some syntheses of fluorinated compounds involve direct fluorination using electrophilic reagents like Selectfluor. nih.govnih.gov

Trifluoromethyl Source: Reagents such as trifluoromethyl-trimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent, are widely used for the nucleophilic trifluoromethylation of imines to produce α-trifluoromethyl amines. organic-chemistry.org

Reducing Agent: The formation of the amine group often involves a reduction step. A screening of reducing agents would be necessary. Common choices include metal hydrides like Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄), often used for the reduction of amides, nitriles, or azides. rsc.org Catalytic hydrogenation using H₂ gas with a metal catalyst (e.g., Palladium on carbon) is another important method. nih.gov

Methoxylation Reagent: To introduce the methoxy group, a reagent like sodium methoxide (B1231860) in methanol could be used in a nucleophilic substitution reaction.

A summary of potential catalysts and reagents that could be screened for relevant transformations is provided below.

Table 2: Illustrative Catalyst and Reagent Screening Summary This table presents a generalized summary of catalysts and reagents that could be screened for the synthesis of a molecule like this compound, based on established chemical principles.

| Transformation | Catalyst/Reagent Type | Specific Example(s) | Typical Solvent(s) |

| Reductive Amination | Metal Catalyst + H₂ | Palladium on carbon (Pd/C), Raney Nickel | Methanol, Ethanol |

| Nitrile/Azide Reduction | Hydride Reducing Agent | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether |

| Asymmetric Imine Reduction | Chiral Catalyst | BINOL-derived phosphates, Chiral cinchona alkaloids | Toluene, Dichloromethane |

| Methoxylation (Nucleophilic Substitution) | Alkoxide Reagent | Sodium methoxide (NaOMe) | Methanol, THF |

| Trifluoromethylation of an Imine | Nucleophilic CF₃ Source | TMSCF₃ (Ruppert-Prakash reagent) | THF, DMF |

Amine Functional Group Reactions

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile, enabling it to participate in a wide array of chemical transformations.

Acylation and Sulfonylation Reactions

Primary amines like this compound are expected to react readily with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation: The reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HX byproduct, yields the corresponding N-acyl derivative. The strong electron-withdrawing nature of the trifluoromethyl group reduces the nucleophilicity of the amine, which might necessitate slightly more forcing conditions or longer reaction times compared to its non-fluorinated counterpart.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base affords N-sulfonamides. This reaction, often referred to as the Hinsberg test, is a classic method for derivatizing primary amines. libretexts.org The resulting sulfonamide from a primary amine still possesses an acidic proton on the nitrogen, rendering it soluble in aqueous alkali. libretexts.org

Table 1: Representative Acylation and Sulfonylation Reactions

| Reactant of this compound | Reagent | Expected Product |

|---|---|---|

| Acyl Chloride | Acetyl chloride | N-(4,4,4-Trifluoro-3-methoxybutyl)acetamide |

| Acid Anhydride (B1165640) | Acetic anhydride | N-(4,4,4-Trifluoro-3-methoxybutyl)acetamide |

Alkylation and Arylation Processes

Alkylation: The nucleophilic nitrogen can attack alkyl halides in a nucleophilic aliphatic substitution reaction to form secondary amines. wikipedia.orglibretexts.org However, a significant challenge in the direct alkylation of primary amines is overalkylation. masterorganicchemistry.com The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com To achieve selective mono-alkylation, specific strategies such as using a large excess of the amine or employing protecting groups may be necessary. researchgate.net

Arylation: The formation of a C-N bond with an aromatic ring can be achieved through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the coupling of amines with aryl halides or triflates. While electron-withdrawing groups on the amine can impact reaction efficiency, successful arylations of amines bearing such groups have been reported. nih.govbeilstein-journals.org

Table 2: Representative Alkylation and Arylation Reactions

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| Alkylation | Methyl iodide | N-Methyl-4,4,4-trifluoro-3-methoxybutan-1-amine |

Formation of Schiff Bases and Related Imines

Primary amines undergo condensation with aldehydes and ketones to form imines, commonly known as Schiff bases when the nitrogen is substituted with an alkyl or aryl group. scispace.comwikipedia.org This reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the imine. wikipedia.orgnih.gov The reaction is generally reversible and can be driven to completion by removing the water formed during the reaction. youtube.com this compound is expected to readily form Schiff bases with a variety of carbonyl compounds.

Table 3: Representative Schiff Base Formation Reactions

| Reactant of this compound | Carbonyl Compound | Expected Product (Schiff Base) |

|---|---|---|

| Aldehyde | Benzaldehyde | (E)-N-Benzylidene-4,4,4-trifluoro-3-methoxybutan-1-amine |

Trifluoromethyl Group Reactivity

Stability and Chemical Resistance of the CF3 Group

The trifluoromethyl group is exceptionally stable and chemically robust. This stability arises from the great strength of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry. As a result, the CF3 group is resistant to most common chemical reagents and reaction conditions, and it typically remains intact during transformations of other functional groups within the molecule.

Influence on Adjacent Functional Groups

The primary influence of the trifluoromethyl group on the reactivity of this compound is its powerful electron-withdrawing inductive effect (-I effect). The high electronegativity of the three fluorine atoms causes a significant polarization of the C-F bonds, which in turn withdraws electron density from the rest of the carbon chain.

This electronic effect has two major consequences for the amine group:

Reduced Nucleophilicity: The withdrawal of electron density from the nitrogen atom makes its lone pair of electrons less available for donation. This results in the amine being less nucleophilic compared to a similar amine without the trifluoromethyl group, such as 3-methoxybutanamine. This can affect the rates of reactions like acylation, alkylation, and arylation. nih.gov

Decreased Basicity: The electron-withdrawing nature of the CF3 group also stabilizes the protonated form of the amine (the ammonium ion) to a lesser extent than the free amine. This leads to a decrease in the basicity of the amine, which is reflected in a lower pKa value of its conjugate acid compared to non-fluorinated analogues. nih.govnih.gov For instance, the introduction of a trifluoromethyl group at the β-position of an alkylamine can lower its basicity by approximately two pKa units. nih.gov

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-(4,4,4-Trifluoro-3-methoxybutyl)acetamide |

| N-(4,4,4-Trifluoro-3-methoxybutyl)-4-methylbenzenesulfonamide |

| N-Methyl-4,4,4-trifluoro-3-methoxybutan-1-amine |

| N-Phenyl-4,4,4-trifluoro-3-methoxybutan-1-amine |

| (E)-N-Benzylidene-4,4,4-trifluoro-3-methoxybutan-1-amine |

| N-(4,4,4-Trifluoro-3-methoxybutyl)propan-2-imine |

| Acetyl chloride |

| Acetic anhydride |

| p-Toluenesulfonyl chloride |

| Methyl iodide |

| Bromobenzene |

| Benzaldehyde |

| Acetone |

| 3-Methoxybutanamine |

| Triethylamine |

Ether Linkage Reactivity

The methoxy group in this compound is an ether linkage. Ethers are generally characterized by their low reactivity and are often used as solvents in chemical reactions. wikipedia.orglibretexts.orgmasterorganicchemistry.com However, under specific and often harsh conditions, the carbon-oxygen bond of an ether can be broken. wikipedia.orgmasterorganicchemistry.com

The cleavage of the methyl ether in this compound to yield the corresponding alcohol, 4,4,4-trifluoro-1-aminobutan-3-ol, is a challenging transformation. The strong electron-withdrawing nature of the adjacent trifluoromethyl group significantly reduces the electron density on the carbon atom of the C-O bond, making it less susceptible to standard nucleophilic attack (SN2 mechanism). masterorganicchemistry.com

Common reagents for ether cleavage include strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI), as well as Lewis acids such as boron tribromide (BBr3). libretexts.orgcommonorganicchemistry.comchem-station.com For primary and secondary alkyl methyl ethers, the reaction with HBr or HI typically proceeds via an SN2 mechanism, where a halide ion attacks the methyl group. masterorganicchemistry.com However, the inductive effect of the CF3 group in the target molecule would likely necessitate more forcing conditions, such as elevated temperatures. commonorganicchemistry.com

An alternative and often more effective method for cleaving sterically hindered or electronically deactivated ethers is the use of strong Lewis acids like BBr3. commonorganicchemistry.comchem-station.com The reaction mechanism involves coordination of the Lewis acid to the ether oxygen, making it a better leaving group. This is followed by nucleophilic attack of a bromide ion. For aliphatic methyl ethers, treatment with boron trifluoride-ether complex in the presence of a thiol has also been shown to be effective for demethylation, often proceeding with retention of stereochemistry. rsc.org

Strong nucleophiles, such as thiolates in polar aprotic solvents at high temperatures, can also be used to cleave aryl methyl ethers and could potentially be applied here. commonorganicchemistry.comyoutube.com

Table 1: Reagents for Ether Cleavage and Expected Applicability to this compound

| Reagent | Typical Conditions | Expected Outcome/Challenges |

|---|---|---|

| HBr / HI | Aqueous solution, heat | Cleavage possible, but may require harsh conditions due to the deactivating CF3 group. libretexts.orgcommonorganicchemistry.com |

| BBr3 | Anhydrous CH2Cl2, often at low temperature | Likely the most effective method for cleaving this deactivated ether. commonorganicchemistry.comchem-station.com |

| Thiolates (e.g., NaSEt) | Polar aprotic solvent (e.g., DMF), heat | Potentially effective, but requires high temperatures and a strong nucleophile. commonorganicchemistry.com |

| BF3·OEt2 / Thiol | Thiol as solvent or co-solvent | A milder Lewis acid-based method that could be effective. rsc.org |

The presence of both a nucleophilic amine and a potentially displaceable methoxy group within the same molecule allows for the possibility of intramolecular cyclization to form heterocyclic structures. Specifically, an intramolecular SN2 reaction, where the primary amine attacks the carbon bearing the methoxy group, would lead to the formation of 3-(trifluoromethyl)pyrrolidine (B1336009).

For this cyclization to occur, the methoxy group must be converted into a better leaving group. This can be achieved by protonation under strongly acidic conditions or by using a Lewis acid. However, under these conditions, the amine would also be protonated, rendering it non-nucleophilic. Therefore, a more plausible strategy would involve N-protection of the amine, followed by activation of the methoxy group and subsequent deprotection and cyclization, or a one-pot reaction under carefully controlled conditions.

The synthesis of CF3-containing heterocycles via intramolecular cyclization is a known strategy. nih.gov For instance, photoredox catalysis has been employed to initiate trifluoromethylative intramolecular cyclizations. nih.gov Multicomponent reactions involving amino alcohols and trifluoromethylated carbonyl compounds have also been shown to yield complex heterocyclic structures through domino cyclization processes. mdpi.com These examples suggest that the cyclization of this compound or its derivatives is a feasible transformation, likely yielding valuable trifluoromethyl-substituted nitrogen heterocycles.

Table 2: Potential Cyclization Products from this compound Derivatives

| Starting Material Derivative | Reaction Type | Potential Product |

|---|---|---|

| N-Protected amine | Intramolecular SN2 | N-Protected 3-(trifluoromethyl)pyrrolidine |

| Unprotected amine | Acid-catalyzed cyclization (hypothetical) | 3-(Trifluoromethyl)pyrrolidine |

Reactivity as a Nucleophile

The primary amine functionality in this compound confers nucleophilic properties to the molecule. However, the strong electron-withdrawing effect of the trifluoromethyl group at the γ-position significantly reduces the basicity and, consequently, the nucleophilicity of the amine. It has been shown that a trifluoromethyl group at the β-position of an amine can lower its pKa value by approximately two units compared to its non-fluorinated counterpart. rsc.org This decreased basicity impacts the amine's reactivity towards electrophiles.

Despite the reduced nucleophilicity, the amine is expected to react with a variety of electrophilic reagents, although potentially requiring more forcing conditions or the use of catalysts compared to more basic amines. Expected reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Reaction with Carbonyls: Condensation with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

The synthesis of α-trifluoromethyl amines often involves the nucleophilic addition of various reagents to trifluoromethyl imines, highlighting the importance of this functional group in synthetic chemistry. nih.gov The nucleophilicity of β-trifluoromethyl amines allows them to participate in reactions such as the Mannich reaction, albeit sometimes with lower yields or requiring longer reaction times. nih.gov

Table 3: Comparison of Amine Basicity

| Amine | pKa of Conjugate Acid | Reference |

|---|---|---|

| Ethylamine | ~10.8 | nih.gov |

| 2,2,2-Trifluoroethylamine | ~5.7 | nih.gov |

| Butan-1-amine | ~10.6 | General Value |

| This compound (Predicted) | ~8.5 - 9.5 | Predicted based on inductive effects |

Reaction Mechanisms of Transformations Involving this compound

The reaction mechanisms for transformations of this compound are heavily influenced by the electronic properties of the trifluoromethyl group.

Ether Cleavage: The mechanism of acid-catalyzed cleavage of the methoxy group will depend on the specific conditions. With HBr or HI, the reaction likely initiates with the protonation of the ether oxygen to form a good leaving group (methanol). libretexts.orglibretexts.org The subsequent step would be an SN2 attack by the halide ion on the methyl group. An SN1 pathway involving a carbocation at the carbon bearing the CF3 group is highly unlikely due to the powerful destabilizing effect of the adjacent electron-withdrawing group. When using a strong Lewis acid like BBr3, the mechanism involves coordination to the ether oxygen, followed by a similar SN2-type displacement by bromide. chem-station.com

Intramolecular Cyclization: The formation of 3-(trifluoromethyl)pyrrolidine would proceed via an intramolecular SN2 mechanism. The amine's lone pair would act as the nucleophile, attacking the electrophilic carbon attached to the activated methoxy group (e.g., O-protonated or complexed to a Lewis acid), leading to the displacement of the leaving group and ring closure. The stereochemistry of this reaction would be consistent with an SN2 process, resulting in inversion of configuration at the carbon center if it were chiral.

Nucleophilic Reactions of the Amine: The reactions of the amine group follow standard mechanistic pathways. For example, acylation with an acyl chloride proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel a chloride ion and form the amide. The formation of an imine with an aldehyde or ketone involves nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and dehydration to yield the C=N double bond. The reduced nucleophilicity of the amine due to the CF3 group would slow down the initial nucleophilic attack, which is often the rate-determining step.

Lack of Publicly Available Data Precludes Article Generation on "this compound"

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data on the chemical compound This compound to generate the requested article. The user's instructions to focus solely on this compound and adhere to a strict outline concerning its derivatization, analogue synthesis, and structure-activity relationships cannot be fulfilled without resorting to speculation, which would violate the core principles of scientific accuracy.

Therefore, to maintain factual integrity and avoid hallucination of data, the generation of the article as specified cannot proceed. An article on the general principles of drug design and derivatization for fluorinated amines could be provided, using the requested outline as a structural guide, but it would not pertain specifically to this compound.

Exploration of Polar Methyl Ether Terminals in Derivatives

The strategic incorporation of fluorine atoms and ether functionalities into small molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical properties. In the context of derivatives of this compound, the polar methyl ether terminal, in conjunction with the trifluoromethyl group, presents a unique structural motif for systematic exploration. This section delves into the derivatization strategies that leverage this terminal to fine-tune polarity, lipophilicity, and other key molecular attributes.

N-Acyl and N-Sulfonyl Derivatives

The synthesis of N-acyl and N-sulfonyl derivatives represents a fundamental approach to probing the impact of the polar methyl ether terminal. Reaction of this compound with a range of acyl chlorides, anhydrides, or sulfonyl chlorides under standard conditions can yield a series of amides and sulfonamides. masterorganicchemistry.comresearchgate.net The variation of the R group in these derivatives allows for a systematic modification of the molecule's lipophilicity and polar surface area (PSA). wikipedia.orgnih.gov

Table 1: Representative N-Acyl and N-Sulfonyl Derivatives of this compound

| Derivative Type | General Structure | R Group Variation | Potential Impact on Properties |

| N-Acyl | Alkyl, Aryl, Heteroaryl | Modulation of lipophilicity and hydrogen bonding capacity | |

| N-Sulfonyl | Alkyl, Aryl, Heteroaryl | Introduction of a strong hydrogen bond acceptor, influencing polarity and solubility |

Impact on Physicochemical Properties

The exploration of derivatives with varying substituents allows for a detailed investigation into how the polar methyl ether terminal contributes to the molecule's lipophilicity (logP) and polar surface area (TPSA). These parameters are critical in drug design as they influence a compound's ability to permeate cell membranes and interact with biological targets. nih.govacs.org For example, systematic fluorination of aliphatic chains has been shown to modulate lipophilicity, and similar principles can be applied to the design of derivatives of this compound. acs.orgresearchgate.net

Table 2: Predicted Physicochemical Properties of Hypothetical Derivatives

| Compound | R Group | Predicted LogP | Predicted TPSA (Ų) |

| N-acetyl derivative | -C(O)CH₃ | Data not available | Data not available |

| N-benzoyl derivative | -C(O)Ph | Data not available | Data not available |

| N-benzenesulfonyl derivative | -S(O)₂Ph | Data not available | Data not available |

*Note: The values in this table are hypothetical and would require experimental determination or computational modeling for validation. The purpose is to illustrate the expected trends upon derivatization.

Structural and Stereochemical Investigations of 4,4,4 Trifluoro 3 Methoxybutan 1 Amine and Its Derivatives

Chiral Analysis and Stereochemical Assignment

The carbon atom at the C3 position of 4,4,4-Trifluoro-3-methoxybutan-1-amine is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The determination of the enantiomeric purity and the assignment of the absolute configuration (R or S) are crucial aspects of its characterization.

The enantiomeric excess (ee) of a chiral sample can be determined by various methods. One common approach involves the use of chiral chromatography, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to their separation and allowing for their quantification.

Another powerful method for determining enantiomeric excess is through NMR spectroscopy using chiral solvating agents or chiral derivatizing agents. rsc.orgrsc.org In the presence of a chiral solvating agent, the enantiomers form transient diastereomeric complexes that have slightly different NMR chemical shifts, allowing for the integration of the signals to determine their ratio. acs.orgnih.govkaist.ac.kr

To determine the absolute stereochemistry of a chiral amine, it is often derivatized with a chiral reagent of known absolute configuration to form a pair of diastereomers. These diastereomers have different physical properties, including different NMR spectra. One of the most widely used chiral derivatizing agents for amines and alcohols is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. researchgate.netwikipedia.orgbath.ac.uk

The amine is reacted with the acid chloride of either (R)-MTPA or (S)-MTPA to form the corresponding Mosher amides. ed.govacs.org The ¹H NMR spectra of these diastereomeric amides are then analyzed. According to Mosher's model, the phenyl group of the MTPA moiety shields nearby protons in the substrate. By comparing the chemical shifts of the protons in the (R)- and (S)-MTPA amides, the absolute configuration of the original amine can be deduced. Specifically, the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed amide bond are analyzed.

Vibrational Circular Dichroism (VCD) Spectroscopy for Stereochemical Confirmation

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. nih.govresearchgate.net It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net This technique is particularly valuable for molecules that lack a UV-Vis chromophore but possess strong infrared absorptions, making it highly suitable for the analysis of compounds like this compound.

The application of VCD in conjunction with quantum chemical calculations has become a robust method for unambiguously assigning the absolute stereochemistry of chiral molecules. reading.ac.uk For complex molecules, especially those with conformational flexibility, VCD is highly sensitive to the different conformers present in solution. researchgate.net The recorded spectrum is a population-weighted average of the spectra of all contributing conformers.

In the context of chiral molecules containing a trifluoromethyl group, VCD can provide detailed insights into the stereochemical arrangement. Studies on other chiral systems have shown that the VCD signals can be enhanced in molecular crystals due to the coherent motion of atoms within the crystal lattice, a phenomenon that exploits the chirality of the space group. nih.gov While VCD is a potent tool, its signals are typically much weaker than those of standard infrared absorption, which can necessitate the use of highly concentrated samples. reading.ac.uk

Conformational Analysis Studies

The conformational landscape of a molecule is critical to its chemical and biological properties. For fluorinated amines, the introduction of fluorine atoms can significantly influence conformational preferences due to steric and electronic effects. The trifluoromethoxy group, for instance, has been shown to favor an orthogonal conformation in benzene (B151609) derivatives. semanticscholar.org In contrast, difluoromethoxy groups in similar structures tend to adopt a coplanar conformation. semanticscholar.org

Theoretical studies, such as ab-initio calculations, are instrumental in determining the most stable conformations and the energy barriers between them. semanticscholar.org For instance, in a study of quinazoline (B50416) derivatives bearing fluorinated methoxy (B1213986) and ethoxy groups, the conformational preferences were found to be dependent on the number and position of the fluorine atoms. semanticscholar.org

For a molecule like this compound, a thorough conformational analysis would involve computational modeling to identify low-energy conformers. These theoretical findings would then ideally be validated through experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide through-space information via Nuclear Overhauser Effect (NOE) experiments.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. acs.org

For chiral trifluoromethylated compounds, X-ray crystallography has been successfully employed to determine the absolute configurations of both starting materials and products in stereospecific reactions. acs.org For example, the absolute configurations of a chiral allylic amine and its corresponding γ-trifluoromethylated amine product were confirmed by X-ray diffraction analysis of their Boc-derivatives. acs.org In another study, the 3₁₀-helical conformations of pentapeptides containing an α-trifluoromethylalanine residue were elucidated through X-ray crystallography. nii.ac.jp

The process involves growing a single crystal of the compound of interest, which can sometimes be challenging. If the target compound does not readily crystallize, it can be derivatized to facilitate crystal formation. acs.orgacs.org The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is analyzed to construct a three-dimensional electron density map, from which the atomic positions can be determined. researchgate.net

While no specific X-ray crystal structure for this compound has been reported in the searched literature, this technique remains the gold standard for unequivocally determining its solid-state conformation and absolute stereochemistry, should a suitable crystal be obtained.

Theoretical and Computational Chemistry Studies of 4,4,4 Trifluoro 3 Methoxybutan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and structural features of a molecule. For 4,4,4-Trifluoro-3-methoxybutan-1-amine, such calculations would provide invaluable insights into its behavior at a molecular level.

The electronic structure of this compound is significantly influenced by the presence of the highly electronegative trifluoromethyl (-CF3) group and the nitrogen atom of the amine group. The introduction of fluorine atoms can enhance chemical stability and modulate the electronic properties of a molecule. emerginginvestigators.org

A molecular orbital (MO) analysis, likely performed using Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would reveal the distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is expected to be localized primarily on the non-bonding lone pair of the nitrogen atom in the amine group, indicating its role as the primary site for electrophilic attack. The LUMO, conversely, would likely be distributed around the antibonding orbitals of the C-F bonds in the trifluoromethyl group, highlighting its susceptibility to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. In fluorinated compounds, this gap is often widened compared to their non-fluorinated counterparts, suggesting enhanced stability. emerginginvestigators.org

Illustrative Data Table: Predicted Molecular Orbital Properties

| Property | Predicted Value (Arbitrary Units) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the electron-donating ability. |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule, arising from the electronegative F, O, and N atoms. |

Note: The values in this table are hypothetical and serve as illustrations of the types of data obtained from quantum chemical calculations.

The conformational landscape of this compound is expected to be complex due to the rotational freedom around several single bonds. The relative energies of different conformers would be determined by a balance of steric hindrance, intramolecular hydrogen bonding, and electrostatic interactions. The gauche effect, often observed in fluorinated alkanes, might play a role in stabilizing certain conformations.

Tautomerism is not a significant consideration for this saturated amine. However, in related systems, protonation of the amine group would be a key equilibrium to consider, and computational methods could predict the pKa value of the conjugate acid.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations could provide insights into the dynamic behavior of this compound in various environments, such as in aqueous solution or in contact with a biological membrane. By simulating the movement of atoms over time, MD can reveal information about conformational flexibility, solvation, and potential interactions with other molecules. For instance, MD simulations could be used to explore how the molecule orients itself at a water-lipid interface, which could be relevant for its pharmacokinetic properties.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives

Should a series of derivatives of this compound be synthesized and tested for a particular biological activity, Quantitative Structure-Activity Relationship (QSAR) modeling could be a powerful tool. QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. For this molecule, descriptors such as lipophilicity (logP), molar refractivity, and electronic parameters derived from quantum chemical calculations could be used to build a predictive model for the activity of its derivatives.

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to predict the most likely pathways for chemical reactions involving this compound. For example, the mechanism of N-acylation or N-alkylation could be investigated by calculating the energies of reactants, products, and transition states. The trifluoromethyl group, being a strong electron-withdrawing group, would be expected to decrease the basicity and nucleophilicity of the amine compared to its non-fluorinated analog. nih.gov This would influence the activation energies and reaction rates of reactions involving the amine group.

Role of 4,4,4 Trifluoro 3 Methoxybutan 1 Amine As a Building Block in Complex Molecule Synthesis

Utility in Natural Product Synthesis

Currently, there is a notable absence of documented evidence for the direct utilization of 4,4,4-Trifluoro-3-methoxybutan-1-amine in the total synthesis of natural products. This is likely attributable to the compound's synthetic origin and the specific arrangement of its functional groups, which are not commonly found in naturally occurring molecular architectures. Natural product synthesis endeavors to replicate molecules produced by living organisms, which seldom feature the precise combination of a trifluoromethyl group and a methoxy (B1213986) group in this configuration. Synthetic building blocks like this compound are more frequently employed in the creation of novel, non-natural compounds, particularly in drug discovery, where its unique properties can be leveraged to optimize molecular characteristics.

Application in Heterocyclic Compound Synthesis

The structure of this compound makes it a potentially valuable precursor for the synthesis of various heterocyclic compounds. The primary amine can act as a nucleophile to react with a variety of electrophilic partners, leading to the formation of nitrogen-containing rings. The presence of the trifluoromethyl group can influence the reactivity and properties of the resulting heterocycles.

While specific examples are limited, the general reactivity of amines allows for the postulation of several synthetic routes to heterocycles using this building block. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of five- or six-membered rings. A review of heterocyclizations of β-alkoxy enones with binucleophiles suggests that related fluorinated compounds can be used to construct pyrimidine (B1678525) rings. bioorganica.com.uaresearchgate.net

Below is a table of potential heterocyclic scaffolds that could be synthesized from this compound and a co-reactant.

| Heterocyclic Scaffold | Potential Co-reactant | Reaction Type |

| Pyrrole | 1,4-Diketone | Paal-Knorr synthesis |

| Pyrimidine | 1,3-Diketone | Condensation |

| Imidazole | α-Haloketone | Debus-Radziszewski synthesis |

| Pyrazole (B372694) | β-Ketoester | Knorr pyrazole synthesis |

The synthesis of fluorinated heterocycles is a significant area of research, as the incorporation of fluorine can enhance properties such as metabolic stability and binding affinity. acs.orgwikipedia.org The use of building blocks like this compound provides a direct route to introduce a trifluoromethylated side chain into a heterocyclic system.

Contribution to Scaffold Construction in Medicinal Chemistry Research

A significant application of this compound has been demonstrated in the synthesis of inhibitors for protein tyrosine phosphatases (PTPs), specifically PTPN1 and PTPN2. google.com These enzymes are important targets in the development of therapies for cancer and metabolic diseases. google.com

The table below details the role of this compound in the synthesis of a PTPN1/PTPN2 inhibitor.

| Building Block | Reaction | Resulting Scaffold Fragment | Final Compound Class |

| This compound | Reductive amination with a ketone | N-(4,4,4-Trifluoro-3-methoxybutyl) group | Protein Tyrosine Phosphatase Inhibitor |

The development of potent and selective inhibitors of PTPN1 and PTPN2 is an active area of research, and the use of fluorinated building blocks is a key strategy in optimizing the drug-like properties of these molecules. google.com

Influence of the Trifluoromethyl Group on Synthetic Strategies

The trifluoromethyl (CF3) group in this compound exerts a profound influence on the molecule's reactivity and, consequently, on the synthetic strategies in which it is employed. This influence stems from the high electronegativity of fluorine atoms.

The primary effect of the CF3 group is its strong electron-withdrawing nature. This has several consequences for synthetic applications:

Modulation of Amine Basicity: The CF3 group significantly reduces the basicity of the primary amine. This can be advantageous in certain reactions by preventing unwanted side reactions that might occur with more basic amines. However, it can also decrease the nucleophilicity of the amine, potentially requiring more forcing reaction conditions for it to participate in nucleophilic substitutions or additions. nih.govnih.gov

Activation of Adjacent Groups: The electron-withdrawing effect of the CF3 group can influence the reactivity of the neighboring methoxy group. While not extensively documented for this specific molecule, in related structures, such activation can make the methoxy group a better leaving group in substitution reactions.

Impact on Conformation and Lipophilicity: The steric bulk of the CF3 group can influence the conformational preferences of the molecule and its derivatives. Furthermore, the CF3 group significantly increases the lipophilicity of the molecule, a property that is often desirable in drug candidates to enhance membrane permeability.

The table below summarizes the key influences of the trifluoromethyl group on synthetic strategies involving this compound.

| Property Influenced | Effect of Trifluoromethyl Group | Implication for Synthetic Strategy |

| Amine Basicity/Nucleophilicity | Decreased | May require tailored reaction conditions (e.g., stronger electrophiles, catalysts) to achieve desired transformations. |

| Lipophilicity | Increased | Useful for synthesizing compounds intended for biological applications where membrane permeability is important. |

| Metabolic Stability | Increased | The C-F bond is very strong, making the CF3 group resistant to metabolic degradation. |

In the context of the synthesis of PTPN1/PTPN2 inhibitors, the trifluoromethyl group is likely a key contributor to the binding affinity and pharmacokinetic properties of the final molecule. google.com Computational studies on related systems have shown that fluorination can significantly impact ligand potency. nih.gov The strategic placement of this group, facilitated by the use of building blocks like this compound, is a critical aspect of modern medicinal chemistry.

Advanced Analytical Techniques for Characterization and Quantification in Research

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for separating components of a mixture and assessing the purity of a compound. The choice of method depends on the volatility and polarity of the analyte.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile or thermally labile compounds. For 4,4,4-Trifluoro-3-methoxybutan-1-amine, reversed-phase HPLC would likely be the method of choice. A C18 or C8 stationary phase would be suitable, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. Detection would typically be achieved using a UV detector, although the chromophore in this amine is not particularly strong, or more universally, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). Preparative HPLC is also mentioned in patent literature as a method for purification of products derived from this amine. google.com

Table 1: Postulated HPLC Parameters for Purity Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or ELSD |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Given its expected volatility, Gas Chromatography (GC) is a highly suitable technique for the analysis of this compound. A capillary column with a mid-polarity stationary phase, such as one containing a percentage of phenyl and/or cyanopropyl functional groups, would likely provide good separation of the amine from potential impurities. Flame Ionization Detection (FID) would offer excellent sensitivity. Due to the basic nature of the amine, derivatization with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) could be employed to improve peak shape and reduce tailing by creating a less polar and more volatile derivative.

Chiral Chromatography for Enantiomer Separation

The carbon atom bearing the methoxy (B1213986) group in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The separation of these enantiomers is crucial in many applications. Chiral chromatography, either by HPLC or GC, is the definitive method for this purpose. Chiral stationary phases (CSPs) based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) are widely used in HPLC for resolving enantiomers of a broad range of compounds, including amines. For GC, chiral columns coated with cyclodextrin (B1172386) derivatives are often effective. Patent literature suggests that the resolution of enantiomers can be achieved through chromatographic techniques. google.com

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detector, provide a wealth of structural information.

Mass spectrometry (MS) is a powerful detection method that, when coupled with chromatography, allows for the determination of the molecular weight and structural fragments of the analyte. For this compound, both LC-MS and GC-MS would be highly informative.

In LC-MS , electrospray ionization (ESI) in positive ion mode would be expected to readily protonate the primary amine, yielding a strong signal for the molecular ion [M+H]⁺.

In GC-MS , electron ionization (EI) would lead to a characteristic fragmentation pattern that could be used for structural confirmation. Key fragments would likely arise from the cleavage of the C-C bonds adjacent to the nitrogen and oxygen atoms, as well as the loss of the trifluoromethyl group. While specific mass spectral data for this compound are not readily found, general fragmentation patterns of similar amines have been studied.

Advanced NMR Techniques for Mixture Analysis and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would all provide critical information.

¹H NMR would show distinct signals for the protons on the butyl chain and the methoxy group, with coupling patterns providing information about their connectivity.

¹³C NMR would reveal the number of unique carbon environments. The carbon attached to the fluorine atoms would exhibit a characteristic quartet in the proton-coupled spectrum due to C-F coupling.

¹⁹F NMR is particularly useful for fluorinated compounds, providing a direct window into the fluorine environment. A single signal would be expected for the three equivalent fluorine atoms of the CF₃ group.

Microcalorimetry and Isothermal Titration Calorimetry for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique for studying the thermodynamics of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

While no specific ITC studies on this compound are documented, this technique could be employed to investigate its interactions with biological macromolecules (like proteins or nucleic acids) or with metal ions. The primary amine group could act as a hydrogen bond donor and acceptor, as well as a coordination site for metals. The trifluoromethyl and methoxy groups would influence the non-polar and polar interactions, respectively. Such studies would provide fundamental insights into the molecular recognition properties of this compound.

Future Research Directions and Perspectives

Exploration of New Synthetic Methodologies for 4,4,4-Trifluoro-3-methoxybutan-1-amine

The development of efficient and scalable synthetic routes is paramount for the broader investigation and application of this compound. Current methodologies can be expanded upon by exploring innovative chemical transformations. Future research could focus on asymmetric synthesis to produce enantiomerically pure forms of the compound, which is crucial for pharmacological studies.

One promising avenue involves the use of versatile precursors such as 4,4,4-trifluorocrotonaldehyde (B13457059). rsc.org The conjugate addition of methanol (B129727) to this aldehyde, followed by reductive amination, could provide a direct and potentially stereocontrolled route to the target amine. Another approach could adapt one-pot synthesis methods that have been successful for other trifluoromethyl amines, using reagents like sodium trifluoromethanesulfinate (CF3SO2Na) in the presence of a suitable amine precursor. rsc.org

| Strategy | Key Precursors/Reagents | Potential Advantages | Reference for Concept |

|---|---|---|---|

| Reductive Amination Route | 4,4,4-Trifluorocrotonaldehyde, Methanol, Ammonia (B1221849)/Amine Source | Convergent, potential for stereocontrol. | rsc.org |

| Nucleophilic Addition to Imine | Trifluoromethylated imine, Methoxide (B1231860) source | Direct formation of the C-N and C-O bonds. | beilstein-journals.org |

| From Trifluorobutanol Precursor | 4,4,4-Trifluoro-1-butanol, Methanol | Utilizes a commercially available starting material. sigmaaldrich.com | google.comchemicalbook.com |

| One-Pot Trifluoromethylation/Amination | CF3SO2Na, Alkene/Alkyne precursor | High atom economy and procedural efficiency. | rsc.org |

Development of Novel Analogues with Tuned Biological Properties

The trifluoromethyl group is a well-established bioisostere for other chemical groups, and its presence can significantly enhance metabolic stability and binding affinity. Systematic structural modifications of this compound could lead to the discovery of novel analogues with fine-tuned biological activities.

| Modification Site | Proposed Change | Predicted Effect on Properties | Potential Therapeutic Target Area |

|---|---|---|---|

| Amine Group | Acylation to form amides | Increased metabolic stability, altered receptor binding. | Anticancer, Antiviral |

| Methoxy (B1213986) Group | Substitution with larger alkoxy groups (e.g., ethoxy, propoxy) | Increased lipophilicity, potential for enhanced cell permeability. | CNS disorders |

| Alkyl Chain | Elongation or shortening of the carbon backbone | Modified spatial arrangement of functional groups. | Enzyme inhibition |

| Chirality | Separation of enantiomers | Improved target specificity and reduced off-target effects. | Asymmetric catalysis, specific receptor targeting |

In-depth Mechanistic Understanding of its Reactivity and Biological Actions

A fundamental understanding of the chemical reactivity and biological mechanisms of this compound is essential for its rational development. The strong electron-withdrawing nature of the trifluoromethyl group is expected to influence the reactivity of the adjacent methoxy group and the distal amine. Future studies should investigate the pKa of the amine, its nucleophilicity, and its stability under various physiological conditions.

Should the compound or its analogues show biological activity, mechanistic studies would be crucial. For instance, if anticancer properties are identified, research could investigate whether it acts through mechanisms similar to other fluorinated compounds, such as the activation of AMPK and subsequent inhibition of the mTOR pathway, a mechanism observed in some trifluoromethoxy-containing biguanides. nih.gov

Applications in Materials Science

While direct applications of this compound in materials science are not yet established, its chemical structure suggests potential utility. The precursor, 4,4,4-Trifluoro-1-butanol, is known to be an intermediate for liquid crystal materials. chemicalbook.com The presence of the primary amine in this compound opens up possibilities for its use as a monomer in the synthesis of novel polymers.

For example, it could be used to create fluorinated polyamides or polyimides. The incorporation of the trifluoromethyl group into the polymer backbone could impart desirable properties such as increased thermal stability, chemical resistance, and low surface energy. These properties are highly sought after in advanced materials for electronics, aerospace, and specialized coatings.